1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has shown significant potential in scientific research due to its unique properties and mechanism of action.
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques and Characterization : Research into compounds similar to 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves detailed synthesis and characterization methods. For instance, the synthesis of related compounds, such as ethyl-2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate derivatives, employs analytical techniques like 1H NMR, 13C NMR, FT-IR, UV–Vis, and SC-XRD for characterization. These studies demonstrate the importance of detailed analytical methods in understanding the properties and potential applications of synthesized compounds (Haroon et al., 2019).
Biological Activities
Antagonist Activity : Research has identified structural features critical for antagonist activity in compounds, including those related to Neuropeptide S (NPS) antagonist activity. This highlights the role of urea functionality and the importance of structural modification in enhancing biological activity (Zhang et al., 2008).
Anti-Tumor Agents : Compounds structurally related to 1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea have been synthesized and evaluated as anti-tumor agents. These studies emphasize the potential therapeutic applications of such compounds in treating various cancers (Nassar et al., 2015).
Antiproliferative Agents : Research into (imidazo[1,2-a]pyrazin-6-yl)ureas has identified compounds with antiproliferative activity against non-small cell lung cancer cell lines, suggesting the potential for developing novel cancer therapies (Bazin et al., 2016).
Enzyme Inhibition
- Xanthine Oxidase Inhibitory Activity : The synthesis and evaluation of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives reveal their potential as xanthine oxidase inhibitors, indicating the therapeutic potential of such compounds in treating diseases like gout (Qi et al., 2015).
Antidiabetic Agents
- Antidiabetic Activity : Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives have demonstrated significant antidiabetic activity. These findings suggest a new avenue for the development of antidiabetic medications (Faidallah et al., 2016).
Mechanism of Action
Target of action
The compound “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” belongs to the class of pyrrolopyrazine derivatives . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets of this compound could be related to these biological activities.
Mode of action
Pyrrolopyrazine derivatives often interact with their targets by binding to active sites or allosteric sites, leading to changes in the targets’ functions .
Biochemical pathways
The affected pathways would depend on the specific targets of “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea”. Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it’s likely that multiple pathways could be affected .
Result of action
The molecular and cellular effects of “1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea” would depend on its specific targets and mode of action. Given the biological activities of pyrrolopyrazine derivatives, the effects could range from changes in cell signaling pathways to direct antimicrobial or antitumor effects .
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-14-3-1-13(2-4-14)11-23-17(25)22-8-10-24-9-7-21-16(24)15-12-19-5-6-20-15/h1-7,9,12H,8,10-11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANWBXFRRWPCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCN2C=CN=C2C3=NC=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-3-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.